molecular formula C22H17F4NO5 B15026572 Propyl 4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate

Propyl 4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate

Cat. No.: B15026572
M. Wt: 451.4 g/mol
InChI Key: IUYQBMZNSAFZIG-UHFFFAOYSA-N
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Description

Propyl 4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate is a synthetic compound characterized by a furan-2-ylcarbonylamino benzoate core modified with a tetrafluorophenoxy methyl group and a propyl ester. Its structure integrates fluorinated aromatic moieties, which are often employed to enhance metabolic stability and binding affinity in medicinal chemistry.

Properties

Molecular Formula

C22H17F4NO5

Molecular Weight

451.4 g/mol

IUPAC Name

propyl 4-[[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C22H17F4NO5/c1-2-9-30-22(29)12-3-5-13(6-4-12)27-21(28)17-8-7-14(32-17)11-31-20-18(25)15(23)10-16(24)19(20)26/h3-8,10H,2,9,11H2,1H3,(H,27,28)

InChI Key

IUYQBMZNSAFZIG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Tetrafluorophenoxy Intermediate: This involves the reaction of a suitable phenol derivative with a fluorinating agent to introduce the tetrafluorophenoxy group.

    Coupling with Furan Derivative: The tetrafluorophenoxy intermediate is then coupled with a furan derivative under specific conditions to form the furan-amido linkage.

    Introduction of the Propyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

The provided evidence focuses on structurally related MCHR1 antagonists, such as SNAP-7941 derivatives, which share functional motifs (e.g., fluorinated aromatic groups, piperidinyl linkages) but differ in core scaffolds and substituents. Below is a detailed comparison based on structural and functional attributes:

Structural Similarities and Differences
Feature Propyl 4-[...]benzoate FE@SNAP Tos@SNAP
Core Structure Furan-2-ylcarbonylamino benzoate Pyrimidinecarboxylate Pyrimidinecarboxylate
Fluorination Pattern 2,3,5,6-Tetrafluorophenoxy 3,4-Difluorophenyl 3,4-Difluorophenyl
Ester/Functional Group Propyl ester Fluoroethyl ester Tosyloxyethyl ester
Key Substituents Tetrafluorophenoxy methyl on furan Methoxymethyl, acetylamino phenyl-piperidinyl Tosyloxyethyl, acetylamino phenyl-piperidinyl

Key Observations :

  • Fluorination: Both the target compound and FE@SNAP/Tos@SNAP utilize fluorinated aromatic groups, but the number and position of fluorine atoms differ. The tetrafluorophenoxy group in the target compound may confer higher lipophilicity and steric bulk compared to the difluorophenyl groups in FE@SNAP .
  • Ester Groups : The propyl ester in the target compound contrasts with the fluoroethyl (FE@SNAP) and tosyloxyethyl (Tos@SNAP) esters. These groups influence pharmacokinetics; for instance, fluoroethyl esters are often used to enhance blood-brain barrier penetration in CNS-targeted drugs .
Research Findings and Limitations
  • FE@SNAP : Demonstrated high MCHR1 antagonism with improved brain penetration due to the fluoroethyl group .
  • Tos@SNAP : Served as a precursor for radiolabeling studies, highlighting the utility of tosyloxy groups in prodrug strategies .
  • Target Compound: No direct pharmacological data are available in the provided evidence. However, structural analogs suggest that its tetrafluorophenoxy group may enhance binding to hydrophobic pockets in target proteins, while the furan-benzoate core could limit CNS activity compared to pyrimidine-based scaffolds.

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